
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorine atom attached to an ethanone group, which is further connected to a methyl-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(2-methylpyridin-3-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-chloro-1-(2-methylpyridin-3-yl)ethanol.
Oxidation: 2-chloro-1-(2-carboxypyridin-3-yl)ethan-1-one.
Applications De Recherche Scientifique
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
- 2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one
- 1-(2-chloro-5-methylpyridin-3-yl)ethanone
Uniqueness
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Numéro CAS |
594815-01-7 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
Clé InChI |
PURREDYCXMIGJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


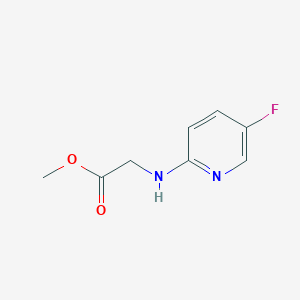
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
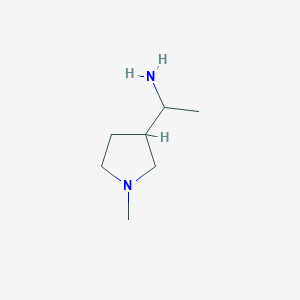
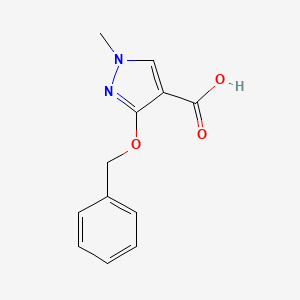

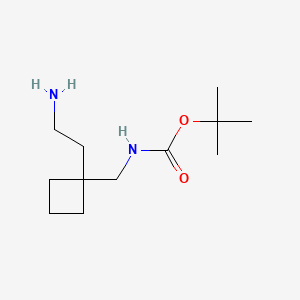
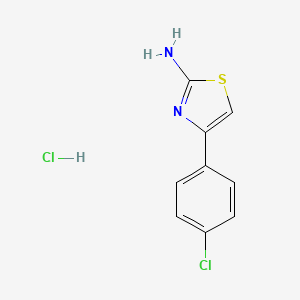
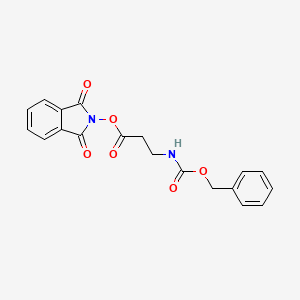

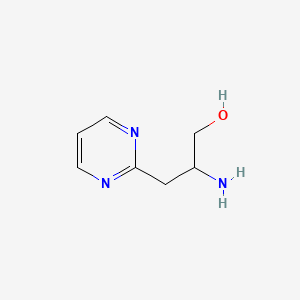
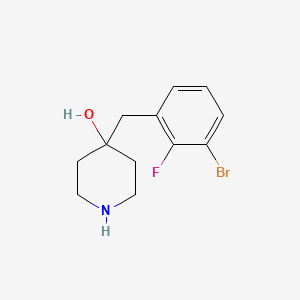
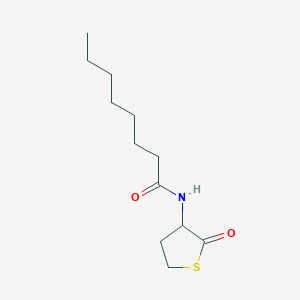
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

